molecular formula C21H16ClF3O3 B3958263 2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B3958263
M. Wt: 408.8 g/mol
InChI Key: LTANNSFUCKJOPI-UHFFFAOYSA-N
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Description

2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that features a unique structure combining a chlorinated chromenone core with a trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Chromenone Core: This step involves the cyclization of a suitable precursor to form the chromenone structure.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Trifluoromethylated Phenyl Group: This step involves the use of a trifluoromethylated phenylboronic acid derivative in a Suzuki coupling reaction, facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromenone core can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The chromenone core can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-3-(TRIFLUOROMETHYL)PHENOL: A simpler structure with similar functional groups but lacking the chromenone core.

    2-CHLORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID: Contains a boronic acid group instead of the chromenone core.

Uniqueness

2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chlorinated chromenone core and a trifluoromethylated phenyl group, which imparts distinct chemical and physical properties, making it valuable for diverse applications.

Properties

IUPAC Name

2-chloro-3-[[3-(trifluoromethyl)phenyl]methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3O3/c22-17-9-16-14-6-1-2-7-15(14)20(26)28-18(16)10-19(17)27-11-12-4-3-5-13(8-12)21(23,24)25/h3-5,8-10H,1-2,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTANNSFUCKJOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 5
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 6
2-CHLORO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

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